Enhanced Lipophilicity (LogP) Relative to the Des-Methoxy Analog Confers Differential Membrane Partitioning
The computed octanol-water partition coefficient (LogP) for the target compound is 1.60, representing a net increase of +0.19 LogP units compared to the des-methoxy analog N-(2-aminoethyl)-4-[2-(dimethylamino)ethoxy]benzamide (CAS 919771-97-4), which has a computed LogP of 1.41 . This difference is attributable solely to the presence of the 2-methoxy substituent on the benzamide ring. A LogP shift of 0.19 units corresponds to a 1.5-fold increase in lipid-phase partitioning under equilibrium conditions and is expected to yield a measurable increase in passive membrane permeability [1]. Caution: High-strength differential evidence is currently limited; no head-to-head experimental LogP or permeability data were identified for this pair in the public domain. The values presented are computed using consistent algorithms (chemsrc database), enabling cross-study comparability but not direct experimental validation.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.60 |
| Comparator Or Baseline | CAS 919771-97-4: LogP = 1.41 |
| Quantified Difference | ΔLogP = +0.19 (target more lipophilic) |
| Conditions | Computed properties as reported by chemsrc database; algorithm consistency maintained for both compounds |
Why This Matters
For researchers selecting a benzamide analog for cell-based assays, a LogP difference of 0.19 can affect compound distribution between aqueous and lipid compartments, influencing apparent potency and off-target partitioning—compounds are not functionally interchangeable without experimental verification.
- [1] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. LogP increment of ~0.2 log units corresponds to approximately 1.5-fold increase in lipid partitioning. View Source
